4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine
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Overview
Description
4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine is a heterocyclic compound that features a unique combination of piperidine, triazole, pyridine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compound in good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.
Scientific Research Applications
4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities with potential biological activities.
Biology: It can be used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazole-pyridine core and is known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with a similar structure, it also exhibits significant biological activities, particularly in cancer treatment.
Uniqueness
4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine is unique due to the presence of the piperidine and morpholine groups, which enhance its chemical reactivity and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential as a versatile scaffold in drug discovery.
Properties
IUPAC Name |
4-(2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-2-14-17-15(12-3-5-16-6-4-12)18-20(14)11-13(1)19-7-9-21-10-8-19/h1-2,11-12,16H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFANJEMGTIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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